molecular formula C10H11N3O B2595746 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one CAS No. 215524-15-5

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2595746
CAS No.: 215524-15-5
M. Wt: 189.218
InChI Key: SRXNPHFNGMIZQU-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that features a phthalazinone core with an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phthalazinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is unique due to its phthalazinone core, which imparts specific chemical properties and reactivity. This makes it a valuable compound for developing new materials and therapeutic agents.

Biological Activity

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the phthalazinone family, known for their diverse pharmacological properties. The basic structure can be represented as follows:

Chemical Structure C10H12N4O\text{Chemical Structure }C_{10}H_{12}N_{4}O

Pharmacological Activities

Research indicates that derivatives of phthalazinones exhibit a wide range of biological activities, including:

  • Anticancer : Phthalazinone derivatives have shown promising results against various cancer cell lines.
  • Anti-inflammatory : These compounds demonstrate potential in reducing inflammation.
  • Antimicrobial : Certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against bacterial strains

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

  • Inhibition of Enzymatic Activity : Phthalazinone derivatives may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Receptors : These compounds may interact with various cellular receptors, altering signaling pathways that lead to therapeutic effects.

Case Studies

Several studies have documented the biological activity of phthalazinone derivatives, including this compound.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound significantly inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The IC50 values were reported to be lower than those of established chemotherapeutic agents, indicating a potential for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Treatment with this compound resulted in a significant reduction in edema compared to control groups. The compound's efficacy was comparable to standard anti-inflammatory medications like ibuprofen .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics. However, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical application.

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
AbsorptionHigh
BioavailabilityTBD
Half-lifeTBD

Properties

IUPAC Name

2-(2-aminoethyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXNPHFNGMIZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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